Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes . For Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, a common synthetic route includes the reaction of 4-fluoroaniline with methyl 2-methyl-1,4-dihydropyrimidine-3-carboxylate under acidic conditions . The reaction is often catalyzed by acids such as p-toluenesulfonic acid or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives can be achieved through microwave-assisted synthesis, which offers high yields and efficiency . This method involves the use of microwave irradiation to accelerate the reaction between ortho-phenylenediamines and carboxylic acids or their derivatives . The process is advantageous due to its reduced reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazoles .
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for developing new drugs.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, making it effective against cancer cells and microorganisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl-1H-benzimidazole-4-carboxylate: Exhibits similar anticancer properties.
2-Substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates: Known for their antimicrobial and antioxidant activities.
Uniqueness
Methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of the fluorophenyl group enhances its interaction with molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-7-9-13(20)10-8-12)23-15-6-4-3-5-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22) |
InChI Key |
MPIYEOFTOPAVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
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